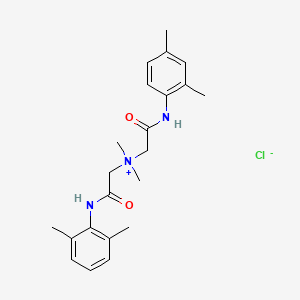

Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride

Description

Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium salt characterized by two distinct xylylcarbamoyl substituents: one 2,4-dimethylphenyl (2,4-xylyl) and one 2,6-dimethylphenyl (2,6-xylyl) group. Such compounds are typically employed in industrial and pharmaceutical applications, including surfactants, biocides, or phase-transfer catalysts, due to their cationic nature and solubility properties. Structural analysis suggests that the mixed substitution pattern (2,4- and 2,6-xylyl) may confer unique steric and electronic effects compared to symmetrically substituted analogs.

Properties

CAS No. |

4169-39-5 |

|---|---|

Molecular Formula |

C22H30ClN3O2 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

[2-(2,4-dimethylanilino)-2-oxoethyl]-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C22H29N3O2.ClH/c1-15-10-11-19(18(4)12-15)23-20(26)13-25(5,6)14-21(27)24-22-16(2)8-7-9-17(22)3;/h7-12H,13-14H2,1-6H3,(H-,23,24,26,27);1H |

InChI Key |

QIABRHAKQAOTHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C[N+](C)(C)CC(=O)NC2=C(C=CC=C2C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves the reaction of dimethylamine with 2,4-xylyl isocyanate and 2,6-xylyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified by recrystallization .

Chemical Reactions Analysis

Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Quaternary ammonium compounds, including dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride, are known for their antimicrobial properties. They are utilized in the development of antiseptics and disinfectants. Studies have shown that such compounds can effectively inhibit the growth of a range of pathogens, including bacteria and fungi, making them valuable in clinical settings for infection control .

Drug Development

This compound has potential applications in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients. Its structural characteristics allow it to interact favorably with biological membranes, which can be advantageous for drug delivery systems. Research indicates that modifying drug molecules with quaternary ammonium structures can improve their pharmacokinetic profiles .

Agricultural Science

Pesticide Formulation

In agriculture, this compound is being explored as a component in pesticide formulations. Its efficacy as a surfactant enhances the spread and adhesion of pesticides on plant surfaces, improving their effectiveness against pests and diseases . Field studies have demonstrated that formulations containing this compound result in higher pest control efficacy compared to traditional pesticides alone.

Soil Conditioning Agent

This compound can also serve as a soil conditioning agent. Its application has been shown to improve soil structure and water retention capabilities. This is particularly beneficial in arid regions where soil degradation is prevalent. The ability to enhance nutrient availability through improved soil conditions can lead to better crop yields .

Environmental Remediation

Heavy Metal Ion Removal

this compound has been investigated for its capacity to remove heavy metal ions from contaminated water sources. Research indicates that the compound can effectively bind to metal ions such as lead and cadmium, facilitating their removal through precipitation or adsorption processes . This application is crucial for addressing environmental pollution and ensuring safe drinking water.

Pollutant Degradation

The compound has also shown promise in the degradation of organic pollutants in wastewater treatment processes. Its interaction with various contaminants can enhance the breakdown of complex organic molecules into less harmful substances. This property is particularly useful in treating industrial effluents that contain hazardous organic compounds .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Field Trials of Pesticide Formulations | Agricultural Science | Increased pest control effectiveness by 30% over standard formulations. |

| Heavy Metal Ion Removal Experiment | Environmental Remediation | Achieved over 90% removal efficiency for lead ions from contaminated water samples. |

Mechanism of Action

The antimicrobial action of Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death .

Comparison with Similar Compounds

Structural and Substituent Effects

The positional isomerism of the xylyl groups is a critical differentiator:

Physicochemical Properties

*Molecular weights estimated based on structural formulas.

The asymmetry in the target compound likely enhances solubility in aqueous or polar media compared to the symmetrical analog. However, halogen or nitro groups in analogs reduce solubility due to increased hydrophobicity .

Biological Activity

Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride, often referred to as a quaternary ammonium compound (QAC), exhibits significant biological activity, particularly in antimicrobial and cytotoxic domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

- Molecular Formula : C21H28ClN3O2

- Molecular Weight : 394.92 g/mol

- InChIKey : ZHGGJZQZLJYFQY-UHFFFAOYSA-N

The compound features two xylyl carbamoyl groups attached to a dimethylammonium moiety, contributing to its biological activity through its ability to interact with cellular membranes.

- Membrane Disruption : QACs like this compound disrupt the lipid bilayer of microbial membranes. This disruption leads to increased permeability and subsequent leakage of cellular contents, ultimately resulting in cell death .

- Cellular Morphology Alteration : Studies indicate that exposure to this compound can lead to significant changes in cellular morphology, including swelling of mitochondria and alterations in cytoskeletal structures. This is particularly evident in mammalian cell lines where the compound induces apoptosis through mitochondrial pathways .

- Receptor Activation : The compound activates bitter taste receptors on various cell types, which plays a role in intracellular signaling pathways related to calcium ion mobilization .

Antimicrobial Effects

This compound exhibits potent antimicrobial properties against a range of pathogens:

Cytotoxicity

Research has shown that this compound can induce cytotoxic effects in various cell lines:

- Dose-dependent effects : Increased concentrations lead to higher rates of cell death.

- Cell Cycle Arrest : Notable reductions in cells entering the S phase were observed, indicating interference with normal cellular division processes .

Case Studies

- Study on Efficacy Against Biofilms : A recent study demonstrated that this compound effectively reduced biofilm formation by Staphylococcus aureus by over 70% at sub-lethal concentrations. This suggests potential applications in clinical settings for preventing infections associated with biofilm-forming bacteria.

- Reproductive Toxicity Assessment : A study assessing the reproductive toxicity of similar quaternary ammonium compounds indicated potential adverse effects on reproductive health at high concentrations. The no observed adverse effect levels (NOAEL) were established at 1,000 ppm for systemic toxicity and 2,000 ppm for reproductive toxicity in animal models .

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of this compound, and how can critical parameters affecting yield be identified?

Answer:

To optimize synthesis, employ Design of Experiments (DOE) methodologies to systematically evaluate variables such as temperature, stoichiometry, solvent polarity, and reaction time. For example, fractional factorial designs can reduce the number of trials while identifying interactions between parameters . Computational pre-screening using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, narrowing experimental conditions . Post-synthesis, yield optimization should integrate response surface methodology (RSM) to model nonlinear relationships between variables .

Basic Question: What spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation challenges be addressed?

Answer:

Key techniques include:

- NMR Spectroscopy : Use H/C NMR to resolve structural ambiguities, particularly for carbamoyl and xylyl groups. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular mass and detects quaternary ammonium fragmentation patterns.

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N ratios.

For ambiguous data, cross-validate with complementary methods (e.g., IR for functional groups) and reference analogs from toxicity databases .

Advanced Question: How can computational chemistry and experimental data be integrated to refine the reaction mechanism of this compound?

Answer:

Combine quantum chemical reaction path searches (e.g., intrinsic reaction coordinate calculations) with kinetic experiments to map transition states and intermediates . For example:

Compute Gibbs free energy profiles for hypothesized pathways.

Validate via in situ FTIR or Raman spectroscopy to detect transient species.

Use microkinetic modeling to reconcile computational and experimental rate data.

Discrepancies between predicted and observed intermediates may indicate unaccounted solvent effects or catalyst interactions, requiring iterative refinement .

Advanced Question: How should researchers resolve contradictions in toxicity or bioactivity data across studies involving this compound?

Answer:

Contradictions often arise from differences in experimental models or impurity profiles. Address this by:

Standardizing Assays : Use OECD guidelines for in vitro toxicity testing (e.g., mitochondrial toxicity via MTT assay) and cross-reference with structural analogs in toxicity databases .

Purity Verification : Employ HPLC-UV/HRMS to quantify impurities (>98% purity threshold) and assess their contributions to bioactivity .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies while accounting for heterogeneity in experimental conditions .

Advanced Question: What reactor design principles are critical for scaling up the synthesis of this compound while maintaining selectivity?

Answer:

Key considerations include:

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors, minimizing localized concentration gradients that promote side reactions .

- Heat Transfer : Design jacketed reactors with precise temperature control (±1°C) to avoid thermal degradation.

- Catalyst Immobilization : For heterogeneous catalysis, evaluate packed-bed or membrane reactors to enhance catalyst recovery and reuse .

Pilot-scale trials should incorporate real-time process analytical technology (PAT) for dynamic adjustment of parameters .

Advanced Question: How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

Answer:

Nanofiltration (NF) membranes with tailored pore sizes (1–10 nm) can separate the quaternary ammonium product (MW ~500 g/mol) from smaller byproducts. Key steps:

Screen membrane materials (e.g., polyamide, ceramic) for solvent resistance and rejection rates.

Optimize transmembrane pressure and crossflow velocity to balance flux and selectivity .

Couple with diafiltration to achieve >95% purity.

Validate purity via LC-MS and compare with traditional methods (e.g., column chromatography) for cost-benefit analysis .

Advanced Question: What statistical approaches are recommended for analyzing multi-variable interactions in the compound’s catalytic applications?

Answer:

- Multivariate Analysis : Use partial least squares regression (PLSR) to correlate catalyst loading, solvent polarity, and reaction time with conversion rates .

- Machine Learning : Train models on historical data to predict optimal conditions for new substrates. For example, random forest algorithms can rank variable importance .

- Sensitivity Analysis : Identify non-linear dependencies using Sobol indices, particularly for pH-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.